Para-Methyl vs. Ortho-Methyl Benzamide Regioisomerism Modulates Steric and Electronic Properties
The para-methyl substitution on the benzamide ring of CAS 886907-87-5 distinguishes it from the ortho-methyl regioisomer (2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide). The para orientation avoids steric clash with the oxadiazole-bound phenyl ring, resulting in a different conformational ensemble. Computed physicochemical properties show that while the molecular formula and molecular weight are identical (C₁₇H₁₅N₃O₂S; 325.4 g/mol), the topological polar surface area of CAS 886907-87-5 is 93.3 Ų [1]. The ortho-methyl isomer is predicted to have a marginally reduced accessible polar surface area due to intramolecular steric shielding of the amide NH, potentially altering hydrogen-bonding capacity and target recognition.
| Evidence Dimension | Regiochemical influence on steric environment around the amide bond |
|---|---|
| Target Compound Data | Para-methyl substitution; TPSA = 93.3 Ų; Rotatable bonds = 4 [1] |
| Comparator Or Baseline | Ortho-methyl isomer (2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide); TPSA predicted ≈ 88–92 Ų |
| Quantified Difference | ΔTPSA ≈ 1–5 Ų (estimated) favoring greater polarity and hydrogen-bond acceptor exposure in the para isomer |
| Conditions | Computed via Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1] |
Why This Matters
The distinct steric and electronic profile of the para-methyl regioisomer can lead to divergent SAR in antibacterial or enzyme-inhibition assays, justifying its separate procurement for medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 7577877, 4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
